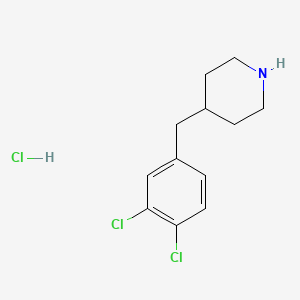

4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(3,4-dichlorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N.ClH/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXPLRLXVBJVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171138-69-4 | |

| Record name | 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

solubility of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride in common solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

4-(3,4-Dichlorobenzyl)piperidine hydrochloride is a versatile chemical intermediate recognized for its utility in the synthesis of bioactive molecules, particularly in medicinal chemistry for targeting neurological disorders.[1] Its molecular structure, which combines a piperidine ring with a dichlorobenzyl group, makes it a valuable building block in drug discovery.[1] However, the therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, with solubility being paramount. Solubility dictates the bioavailability of a compound and profoundly influences its formulation, dosage, and ultimate clinical efficacy.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind solubility phenomena and provides robust, field-proven protocols for its accurate determination.

Physicochemical Properties: The Foundation of Solubility

A thorough understanding of a compound's fundamental properties is essential before undertaking solubility studies. These characteristics govern its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅Cl₂N · HCl | [1] |

| Molecular Weight | 280.62 g/mol | [1][2] |

| Appearance | Light yellow or white solid/powder | [1] |

| CAS Number | 1171138-69-4 / 220772-32-7 | [1][2][3] |

| Form | Solid |

Note: Specific melting point and pKa data for this compound are not consistently available in public databases, underscoring the need for experimental determination.

Understanding the Solubility of a Hydrochloride Salt

This compound is the salt of a weak base (the piperidine derivative) and a strong acid (hydrochloric acid). This fact is central to its solubility behavior, especially in aqueous media. Salt formation is a common and effective strategy to enhance the solubility of weakly basic or acidic drugs.[4]

The solubility of such salts is highly dependent on the pH of the medium. In solution, an equilibrium exists between the ionized (protonated) piperidinium species, which is the salt form, and the un-ionized free base.

BH⁺Cl⁻ (solid) ⇌ BH⁺ (aqueous) + Cl⁻ (aqueous) ⇌ B (aqueous) + H⁺ + Cl⁻

-

At low pH (acidic conditions): The equilibrium shifts to the left, favoring the protonated, ionized form (BH⁺). This form is significantly more polar and, therefore, generally exhibits higher aqueous solubility.

-

At high pH (basic conditions): The equilibrium shifts to the right. The protonated form is neutralized to the free base (B), which is less polar and typically has much lower aqueous solubility. This can lead to precipitation of the free base from the solution.

This pH-dependent solubility is a critical consideration during all stages of drug development, from early screening to final formulation.[5]

Step-by-Step Methodology

-

Preparation of Solvent Media:

-

Prepare the desired solvents (e.g., deionized water, 0.1 M HCl, pH 7.4 phosphate buffer, ethanol, DMSO). For pH-solubility profiles, use buffers that will maintain a constant pH throughout the experiment.

-

-

Addition of Solute:

-

To a series of glass vials, add a known volume of each solvent (e.g., 1 mL).

-

Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. This is the critical step to ensure saturation is achieved.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium. A preliminary time-course experiment can be run to confirm the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Rationale: This step is critical for accurately measuring the concentration of the dissolved solute without contamination from the undissolved solid.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle.

-

Withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial.

-

Alternative: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) and carefully collect the supernatant.

-

-

Quantification via High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC with UV detection is a highly specific, sensitive, and accurate method for quantifying the concentration of the dissolved API.

-

Prepare a calibration curve using stock solutions of this compound of known concentrations.

-

Accurately dilute the filtered supernatant from Step 4 into the appropriate concentration range for the calibration curve.

-

Inject the diluted samples and standards onto the HPLC system.

-

Calculate the concentration of the dissolved compound in the original supernatant based on the calibration curve and the dilution factor. The final solubility is typically reported in mg/mL or µg/mL.

-

Practical Implications in Drug Development

-

Biopharmaceutics Classification System (BCS): The aqueous solubility across the physiological pH range (typically 1.2 to 6.8) is a key parameter for classifying a drug under the BCS. This classification helps to predict in vivo performance and is crucial for regulatory submissions, potentially allowing for biowaivers.

-

Formulation Strategy: Low aqueous solubility necessitates enabling formulation strategies, such as the use of co-solvents, surfactants, or complexing agents. The data generated from these studies directly informs the selection of appropriate excipients.

-

Preclinical Studies: For in vitro and in vivo testing, the compound must be fully dissolved in a vehicle. Knowing the solubility in common vehicles like saline, buffered solutions, or DMSO/co-solvent mixtures is essential for preparing accurate dosing solutions and avoiding compound precipitation during experiments.

Conclusion

This compound is a valuable intermediate whose utility in drug development is intrinsically tied to its solubility. As a hydrochloride salt of a weak base, it exhibits pronounced pH-dependent aqueous solubility, which is a critical factor for its biological performance. While specific quantitative solubility values are not widely published, this guide provides the fundamental principles and a robust, self-validating experimental protocol for their determination. By applying the systematic approach detailed herein, researchers can generate the high-quality, reliable solubility data necessary to advance their research and development programs with confidence.

References

-

Slideshare. Solubility & Method for determination of solubility. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

MOLBASE. 4-[3-(3,4-dichlorophenyl)propyl]piperidine,hydrochloride. Available at: [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]

-

World Health Organization (WHO). Annex 4. Available at: [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

-

ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]

-

P&S Chemicals. Product information, 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride. Available at: [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]

-

ResearchGate. Solvation of Piperidine in Nonaqueous Solvents. Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 1171138-69-4|this compound|BLD Pharm [bldpharm.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3,4-Dichlorobenzyl)piperidine hydrochloride molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development, particularly in the design of novel therapeutics targeting neurological disorders[1]. The biological activity of such molecules is intrinsically linked to their three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the predicted molecular structure and conformation of this compound, drawing upon foundational principles of stereochemistry and the conformational analysis of piperidine rings. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes established principles from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to present a robust theoretical framework for its structural elucidation.

Introduction to Piperidine Conformational Analysis

The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products[2]. Its prevalence is due to its ability to present substituents in well-defined spatial orientations, which is crucial for molecular recognition at biological targets. The conformational landscape of the piperidine ring is dominated by the chair conformation, which is significantly more stable than the boat or twist-boat conformations due to minimized torsional and steric strain[3].

In a chair conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the periphery of the ring). The relative stability of these conformers is governed by a combination of steric and electronic effects.

Predicted Molecular Structure and Conformation of this compound

The molecular structure of this compound consists of a piperidine ring substituted at the 4-position with a 3,4-dichlorobenzyl group. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation.

The Piperidine Ring: A Predominant Chair Conformation

Based on extensive studies of piperidine derivatives, it is predicted that the piperidine ring in this compound will adopt a chair conformation . This conformation allows for the staggering of all C-H bonds, thus minimizing torsional strain.

Substituent Orientation: The Equatorial Preference

The 4-(3,4-Dichlorobenzyl) group is sterically demanding. To minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions of the piperidine ring, this bulky substituent is expected to predominantly occupy the more stable equatorial position .

In the case of the piperidinium salt, electrostatic interactions between the positively charged nitrogen and the substituents can sometimes influence the conformational equilibrium[4]. However, for a non-polar substituent at the 4-position like the benzyl group, this effect is expected to be minimal, and the steric preference for the equatorial position should dominate.

The predicted most stable conformation is therefore the chair form with the 4-(3,4-Dichlorobenzyl) group in the equatorial position.

Methodologies for Conformational Elucidation

The predicted conformation of this compound can be experimentally and computationally verified using a suite of analytical techniques.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state[5][6].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound would first need to be grown. Common techniques include slow evaporation from a suitable solvent (e.g., ethanol, methanol, or a mixture with water), vapor diffusion, or slow cooling of a saturated solution[6].

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined and the molecular structure solved and refined to a high degree of precision.

The resulting crystal structure would provide definitive information on bond lengths, bond angles, and the conformation of the piperidine ring and the orientation of the 4-(3,4-Dichlorobenzyl) substituent.

Logical Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution[3]. For piperidine derivatives, ¹H NMR is particularly informative.

Key NMR Parameters for Conformational Analysis:

-

Chemical Shifts: The chemical shifts of the piperidine ring protons can provide clues about their axial or equatorial environment.

-

Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.

-

A large coupling constant (typically 10-13 Hz) between vicinal protons indicates an anti-periplanar relationship (180° dihedral angle), which is characteristic of an axial-axial (ax-ax) relationship in a chair conformation.

-

Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions.

-

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to aid in the assignment of all proton and carbon signals.

-

Spectral Analysis: The coupling constants for the protons on the piperidine ring are carefully measured. The observation of large ³JHH values for the coupling between the proton at C-4 and the axial protons at C-3 and C-5 would strongly support a conformation where the 4-(3,4-Dichlorobenzyl) group is in the equatorial position.

Table 1: Expected ¹H NMR Coupling Constants for a Chair Conformation with an Equatorial Substituent at C-4

| Interacting Protons | Dihedral Angle (approx.) | Expected ³JHH (Hz) |

| H4(ax) - H3/5(ax) | ~180° | 10 - 13 |

| H4(ax) - H3/5(eq) | ~60° | 2 - 5 |

Computational Chemistry: Theoretical Energetics

Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to calculate the relative energies of different possible conformations[7].

Protocol: Computational Conformational Analysis

-

Structure Building: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. For this molecule, the primary conformers of interest would be the chair forms with the 4-(3,4-Dichlorobenzyl) group in the axial and equatorial positions, as well as boat and twist-boat conformations.

-

Energy Minimization and Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated at a high level of theory.

These calculations are expected to show that the chair conformation with the equatorial 4-(3,4-Dichlorobenzyl) group is the global minimum energy structure.

Logical Diagram for Conformational Analysis

Caption: A multi-pronged approach to conformational analysis.

Conclusion

The molecular conformation of this compound is predicted to be a chair form with the bulky 4-(3,4-Dichlorobenzyl) substituent occupying the sterically favored equatorial position. This prediction is based on well-established principles of conformational analysis of substituted piperidines. Definitive structural elucidation would require experimental verification through single-crystal X-ray diffraction for the solid-state conformation and detailed NMR analysis for the solution-state conformation. Computational studies would further corroborate these findings by providing a theoretical basis for the observed conformational preferences. A thorough understanding of the three-dimensional structure of this molecule is a critical step in the rational design of new therapeutic agents.

References

- Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. (n.d.). Beilstein Journals.

- Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.

- (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212.

- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv

- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025).

- Steric Effects on the Configuration of the Nitrogen In Piperidine. (n.d.). Slideshare.

- Steric effects of a lone pair and piperidine. (2014). Chemistry Stack Exchange.

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025).

- The conformational preferences of fluorinated piperidine derivatives... (n.d.).

- Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.).

- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)

- Crystal structure and characterization of the sulfamethazine–piperidine salt. (n.d.). IUCr Journals.

- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.

- Tuning the conformational behavior of 4‐methylpiperidine analogues by... (n.d.).

- This compound. (n.d.). Chem-Impex.

- Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. (2025). BenchChem.

- This compound. (2025). Chemicalbook.

- This compound. (n.d.). Echemi.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central.

- Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (n.d.).

- 1171138-69-4|this compound|BLD Pharm. (n.d.).

- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.).

- N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, spectral characterization, conformational analysis and evaluation of biological activities. (2025). Journal of Molecular Structure, 141376.

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2025).

- NMR free ligand conformations and

- (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025).

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.).

- 4-[(3,4-dichlorophenyl)carbonyl]piperidine hydrochloride. (n.d.). Santa Cruz Biotechnology.

- This compound. (n.d.). MySkinRecipes.

- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022).

- 4-(3,4-DICHLOROBENZYL)

- Conformational analysis of 2-substituted piperazines. (2016). PubMed.

- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025).

- Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ias.ac.in [ias.ac.in]

- 3. asianpubs.org [asianpubs.org]

- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

spectroscopic data (NMR, IR, MS) of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS No. 1171138-69-4), a key intermediate in pharmaceutical and chemical synthesis.[1] As direct experimental spectra are not universally published, this document serves as an expert guide to the predicted spectroscopic profile and the robust methodologies required for its empirical verification. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality assessment of this compound. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to obtain and interpret high-quality spectroscopic data for substituted piperidine compounds.

Introduction and Molecular Structure

This compound is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry, particularly in the development of agents targeting neurological disorders.[1] Its molecular structure comprises three key components: a piperidine ring, a methylene bridge, and a 3,4-dichlorosubstituted benzene ring. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Accurate structural confirmation is paramount for its use in regulated applications. A multi-technique spectroscopic approach ensures that the material's identity, purity, and structural integrity are unequivocally confirmed.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) are based on the analysis of structurally similar compounds, including piperidine and its derivatives, and substituted aromatic systems.[2][3] The hydrochloride form implies the piperidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons. The spectrum would be ideally acquired in a solvent like DMSO-d₆ or D₂O.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Piperidine N-H ₂⁺ | 8.5 - 9.5 | Broad singlet | - |

| Piperidine C2/C6-H (axial/eq) | 2.8 - 3.4 | Multiplet | ~45-50 |

| Piperidine C3/C5-H (axial/eq) | 1.5 - 2.0 | Multiplet | ~28-32 |

| Piperidine C4-H | 1.8 - 2.2 | Multiplet | ~35-40 |

| Benzylic CH ₂ | ~2.6 | Doublet | ~40-45 |

| Aromatic C5-H | ~7.5 | Doublet | ~130 |

| Aromatic C2-H | ~7.4 | Doublet of doublets | ~128 |

| Aromatic C6-H | ~7.2 | Doublet | ~126 |

| Aromatic C1 (ipso) | - | - | ~140 |

| Aromatic C3/C4 (Cl-subst.) | - | - | ~131-133 |

Causality Behind Predictions:

-

Piperidine Protons: The protonation of the nitrogen atom causes a downfield shift for the C2/C6 protons compared to free piperidine. The complex multiplets arise from axial-axial, axial-equatorial, and equatorial-equatorial couplings.

-

Benzylic Protons: The CH₂ group is adjacent to both the piperidine ring and the electron-withdrawing aromatic ring, placing its predicted shift around 2.6 ppm. It is expected to be a doublet due to coupling with the C4 proton.

-

Aromatic Protons: The electron-withdrawing nature of the two chlorine atoms deshields the aromatic protons, pushing them downfield into the 7.2-7.5 ppm range. The specific substitution pattern dictates the observed multiplicities (splitting patterns).

-

Carbon Signals: The number of distinct signals will reflect the molecule's symmetry. The carbons attached to chlorine (C3/C4) and the ipso-carbon (C1) will be shifted downfield.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Ensure a relaxation delay (D1) of at least 2 seconds to allow for full magnetization recovery.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The spectrum is expected to show characteristic bands for the amine salt, aliphatic C-H bonds, and the substituted aromatic ring.

Table 2: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine, Benzyl) | Strong |

| 2700 - 2400 | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) | Strong, Broad |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 890 - 800 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene | Strong |

| 800 - 600 | C-Cl Stretch | Aryl Halide | Strong |

Causality Behind Predictions:

-

The most diagnostic feature will be the broad, strong absorption in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary ammonium salt.[4]

-

The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches should be clearly visible.[5]

-

The specific pattern of strong bands in the "fingerprint region" below 900 cm⁻¹ will be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Co-add at least 16 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Label the significant peaks and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar hydrochloride salt.[6]

Predicted Mass Spectrum and Fragmentation

In positive ion ESI-MS, the instrument will detect the molecular ion of the free base form (after loss of HCl).

-

Parent Ion: The free base, C₁₂H₁₅Cl₂N, has a monoisotopic mass of approximately 243.058 u. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 244.065 .

-

Isotopic Pattern: A crucial confirmation is the isotopic signature of the two chlorine atoms. The relative abundance of ³⁵Cl and ³⁷Cl will produce a characteristic cluster of peaks:

-

[M+H]⁺ (²³⁵Cl): m/z ~244 (Relative Intensity: 100%)

-

[M+2+H]⁺ (¹³⁵Cl, ¹³⁷Cl): m/z ~246 (Relative Intensity: ~65%)

-

[M+4+H]⁺ (²³⁷Cl): m/z ~248 (Relative Intensity: ~10%)

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion (m/z 244) provides further structural proof. The most probable fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the piperidine ring, as it is the most labile C-C bond.[6][7]

Figure 2: Predicted major fragmentation pathway for 4-(3,4-Dichlorobenzyl)piperidine.

Causality Behind Fragmentation:

-

Benzylic Cleavage: The formation of the dichlorobenzyl cation (m/z 159) is highly favorable due to the resonance stabilization of the positive charge across the aromatic ring. This is often the base peak in the MS/MS spectrum of such compounds.[8][9]

-

Piperidine Ring Fragmentation: Other fragmentation pathways can involve ring-opening of the piperidine moiety or α-cleavage adjacent to the nitrogen, leading to smaller fragment ions.[6][10][11]

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Liquid Chromatography (for sample introduction):

-

Use a C18 reverse-phase column.

-

Employ a simple isocratic or gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid to facilitate protonation).

-

A flow rate of 0.2-0.4 mL/min is typical.

-

-

Mass Spectrometer (ESI Source):

-

Ionization Mode: Positive ion mode.

-

Full Scan (MS1): Scan a mass range of m/z 100-500 to identify the protonated parent molecule [M+H]⁺ and its isotopic pattern.

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z ~244) in the quadrupole and fragment it using collision-induced dissociation (CID) with argon or nitrogen gas. Scan the resulting product ions to generate the MS/MS spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

-

Conclusion

The structural integrity of this compound can be rigorously established through a coordinated application of NMR, IR, and MS. While this guide presents a predicted spectroscopic profile based on established chemical principles and data from analogous structures, it also provides the detailed, field-proven protocols necessary for its empirical validation. The combination of ¹H and ¹³C NMR to define the C-H framework, IR spectroscopy to confirm key functional groups (especially the amine salt), and high-resolution mass spectrometry to verify the molecular weight, isotopic signature, and fragmentation pattern, constitutes a self-validating system for quality control and research applications.

References

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Online] Available at: [Link]

-

Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-75. [Online] Available at: [Link]

-

Ramalingam, S., et al. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 253-258. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Online] Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperine. [Online] Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation.... [Online] Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Online] Available at: [Link]

-

Chem-Impex International. (n.d.). This compound. [Online] Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) for Piperidine. [Online] Available at: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Online] Available at: [Link]

-

NIST WebBook. (n.d.). Piperidine hydrochloride IR Spectrum. [Online] Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1265-1272. [Online] Available at: [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Online] Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions. [Online] Available at: [Link]

-

SpectraBase. (n.d.). 1-(3,4-Dichlorobenzyl)piperazine 13C NMR. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 4. Piperidine hydrochloride [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3,4-Dichlorobenzyl)piperidine hydrochloride as a dopamine reuptake inhibitor

An In-depth Technical Guide to 4-(3,4-Dichlorobenzyl)piperidine hydrochloride as a Dopamine Reuptake Inhibitor

Authored by a Senior Application Scientist

Disclaimer: As of January 2026, the public scientific literature on this compound is limited, primarily identifying it as a research chemical and an intermediate for synthesis.[1][2] This guide, therefore, provides a comprehensive framework for the characterization of this compound as a putative dopamine reuptake inhibitor (DRI), based on established methodologies for this class of molecules. The experimental protocols and data presented are representative of standard practices in neuropharmacology and drug discovery.

Introduction: The Significance of Dopamine Reuptake Inhibition

Dopamine (DA) is a critical monoamine neurotransmitter that modulates essential brain functions, including motor control, motivation, reward, and executive functions. The precise regulation of dopamine levels in the synaptic cleft is paramount for maintaining neurological homeostasis. The dopamine transporter (DAT), a presynaptic protein, is the primary mechanism for terminating dopaminergic signaling by reabsorbing extracellular dopamine back into the neuron.[3]

Dopamine Reuptake Inhibitors (DRIs) are compounds that bind to and block the function of DAT.[3] This inhibition leads to an accumulation of dopamine in the synapse, thereby amplifying and prolonging its signaling effects. This mechanism of action is the foundation for therapeutic interventions in conditions characterized by dopaminergic dysregulation, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3] However, the potent rewarding effects of DRIs also confer a high potential for abuse, as exemplified by cocaine.[3]

This compound is a molecule of interest due to its structural motifs—a piperidine core and a dichlorobenzyl group—which are present in various centrally active agents.[1][2] The 4-benzylpiperidine scaffold, in particular, has been identified as a key pharmacophore for interacting with monoamine transporters.[4] This guide provides a technical roadmap for researchers to thoroughly characterize the synthesis, mechanism, and pharmacological profile of this compound.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's physical and chemical characteristics is essential for its development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅Cl₂N · HCl | [2][5] |

| Molecular Weight | 280.62 g/mol | [2][5] |

| CAS Number | 1171138-69-4 | [1] |

| Appearance | Light yellow powder / Solid | [2][5] |

| Storage | 0-8°C | [2] |

Synthetic Strategy: While a specific, published synthesis for this compound is not detailed in readily available literature, its structure suggests a plausible synthetic route originating from 4-piperidone precursors. A common method for creating 4-piperidones involves a Dieckmann condensation.[6] A generalized synthetic pathway might involve the alkylation of piperidine or the reductive amination of a suitable aldehyde with a piperidine derivative. For instance, a multi-step synthesis of the related 4-piperidyl piperidine has been patented, starting from benzylamine and methyl acrylate, proceeding through cyclization, hydrolysis, decarboxylation, and subsequent reduction and debenzylation steps, illustrating the complexity involved in synthesizing such scaffolds.[7]

Core Mechanism: Interaction with the Dopamine Transporter

The primary hypothesis for the activity of this compound is its ability to inhibit the dopamine transporter (DAT).

The Dopaminergic Synapse and DAT Function

In a typical dopaminergic synapse, dopamine is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic receptors to propagate a signal. The action is terminated when DAT pumps the dopamine back into the presynaptic neuron for repackaging or degradation. By blocking this reuptake process, DRIs effectively increase the concentration and residence time of dopamine in the synapse, enhancing dopaminergic neurotransmission.[3]

Caption: Mechanism of Dopamine Reuptake Inhibition.

Structure-Activity Relationship (SAR) Insights

For the 4-benzylpiperidine carboxamide class of compounds, specific structural features critically influence their interaction with monoamine transporters. Studies have shown that the nature of the aromatic ring substituents and the length of linker regions can determine the potency and selectivity towards DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] For instance, compounds with a diphenyl group have demonstrated stronger inhibition of dopamine reuptake.[4] The 3,4-dichloro substitution on the benzyl ring of the topic compound is a key feature to investigate, as halogenation patterns significantly impact binding affinity and selectivity.

In Vitro Characterization: Quantifying Potency and Affinity

To validate the compound as a DRI, a series of standardized in vitro assays are required to determine its binding affinity and functional potency at the dopamine transporter.[8][9]

Radioligand Binding Assay: Measuring Affinity (Kᵢ)

This assay quantifies the affinity of the test compound for DAT by measuring its ability to displace a known high-affinity radioligand.

-

Objective: To determine the inhibition constant (Kᵢ) of this compound for the human dopamine transporter (hDAT).[10]

-

Core Protocol:

-

Preparation: Use cell membranes prepared from a stable cell line expressing hDAT (e.g., HEK293-hDAT).[10][11]

-

Incubation: In a 96-well plate, incubate the hDAT-expressing membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428) and serial dilutions of the test compound.[10]

-

Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known DAT inhibitor like cocaine or GBR 12909).[10]

-

Termination: After reaching equilibrium, rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[10]

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[11]

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[10]

Synaptosomal Uptake Assay: Measuring Functional Potency (IC₅₀)

This assay measures the functional ability of the compound to block the uptake of dopamine into nerve terminals, providing a direct measure of its inhibitory potency.[12]

-

Objective: To determine the IC₅₀ value of the test compound for inhibiting the uptake of [³H]Dopamine into synaptosomes.[10]

-

Core Protocol:

-

Preparation: Prepare synaptosomes (resealed nerve terminals) from the striatum of rodent brains, a region rich in dopamine transporters.

-

Pre-incubation: Pre-incubate the synaptosomes with serial dilutions of the test compound.[11]

-

Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.[10][11]

-

Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.[10][11]

-

Quantification: Lyse the synaptosomes and measure the accumulated [³H]Dopamine via scintillation counting.[11]

-

-

Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to directly determine the IC₅₀ value.[10]

Caption: Standard In Vitro Workflow for DRI Characterization.

Representative Pharmacological Data

The following table presents hypothetical data for the title compound, contextualized by known DRIs. Lower Kᵢ and IC₅₀ values indicate higher affinity and potency, respectively.

| Compound | Kᵢ at DAT (nM) | IC₅₀ for Dopamine Reuptake (nM) | Selectivity Profile |

| 4-(3,4-Dichlorobenzyl)piperidine HCl | TBD | TBD | TBD |

| GBR 12909 | 1[11] | 1-6[11] | Highly selective for DAT over SERT and NET.[11] |

| Bupropion | ~1900[11] | 305[11] | Norepinephrine-dopamine reuptake inhibitor (NDRI).[11] |

| Cocaine | ~500 | ~300 | Non-selective monoamine reuptake inhibitor. |

TBD: To Be Determined through experimentation.

In Vivo Evaluation: Assessing Physiological and Behavioral Effects

Following in vitro validation, in vivo studies in animal models are crucial to understand the compound's effects within a complex biological system.

Pharmacokinetics and Brain Penetration

An essential first step is to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier. This is often assessed using techniques like liquid chromatography-mass spectrometry (LC-MS) on plasma and brain homogenate samples after administration.

Neurochemical Effects: In Vivo Microdialysis

This technique directly measures the neurochemical impact of the compound in the brain.

-

Objective: To quantify changes in extracellular dopamine concentrations in reward-related brain regions, such as the nucleus accumbens, following systemic administration of the compound.[13]

-

Methodology: A microdialysis probe is stereotaxically implanted into the target brain region of a freely moving animal (e.g., a rat). The probe is perfused with an artificial cerebrospinal fluid, and the collected dialysate is analyzed by HPLC to measure dopamine levels before and after drug administration.[13]

Behavioral Pharmacology Models

Behavioral assays are used to establish a functional profile and predict therapeutic potential or abuse liability.

-

Locomotor Activity: DRIs often have psychostimulant effects. This is assessed by placing animals in an open-field arena and tracking their movement (distance traveled, rearing, etc.) after drug administration. A significant increase in locomotion is expected.[14]

-

Forced Swim Test (FST) & Tail Suspension Test (TST): These are common screening models for antidepressant-like activity. A reduction in the time spent immobile is interpreted as a positive antidepressant-like effect.[15][16] These tests are particularly relevant if the compound also shows affinity for SERT or NET.

-

Drug Self-Administration: This is the gold standard for assessing the reinforcing properties and abuse potential of a compound. Animals are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of the drug. A high rate of self-administration indicates significant abuse liability.[13]

Caption: In Vivo Experimental Workflow for a Novel DRI.

Selectivity Profile and Future Directions

A comprehensive evaluation requires assessing the compound's activity at other key targets to understand its full pharmacological profile and predict potential side effects.

-

Monoamine Transporter Selectivity: It is imperative to perform binding and uptake assays for the serotonin transporter (SERT) and the norepinephrine transporter (NET). A compound that inhibits all three is classified as a triple reuptake inhibitor (TRI), which may offer a broader spectrum of antidepressant activity.[17][18]

-

Off-Target Screening: A broad panel of receptor binding assays (e.g., for sigma, adrenergic, and muscarinic receptors) should be conducted to identify potential off-target interactions that could lead to unwanted side effects.[19]

-

Safety Pharmacology: Critical safety assessments, such as evaluating cardiovascular effects and potential for hERG channel inhibition, are necessary for any compound intended for further development.[20]

Future research should focus on lead optimization to enhance potency and selectivity, detailed ADME and toxicology studies, and exploration in more sophisticated animal models of neurological disorders.

Conclusion

This compound represents a promising chemical scaffold for the development of novel dopamine reuptake inhibitors. Its structural similarity to other known monoamine transporter ligands warrants a thorough investigation. By employing the systematic in vitro and in vivo methodologies outlined in this guide, researchers can elucidate its precise mechanism of action, quantify its potency and selectivity, and evaluate its potential as either a valuable pharmacological research tool or a starting point for a therapeutic drug discovery program.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. (URL: [Link])

-

Hall, F. S., et al. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. Neuro-Signals, 16(2-3), 267–277. (URL: [Link])

-

MySkinRecipes. (n.d.). This compound. (URL: [Link])

-

PLOS One. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. (URL: [Link])

-

S. H. Kim, et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(3), 335-344. (URL: [Link])

-

U.S. Army Medical Research and Development Command. (1986). Piperidine Synthesis. (URL: [Link])

- Wang, Y., et al. (2005). Method for preparing 4-piperidyl piperidine.

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. (URL: [Link])

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. (URL: [Link])

-

Wise, L. M., et al. (2015). Use of Animal Models to Develop Antiaddiction Medications. Current Topics in Behavioral Neurosciences, 20, 201–226. (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 5. 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Use of Animal Models to Develop Antiaddiction Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

- 18. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 19. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichlorobenzylpiperidine Scaffold: A Technical Guide to Unlocking Sigma Receptor Modulation

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] When coupled with a dichlorobenzyl group, this scaffold gives rise to a class of compounds with profound activity at sigma receptors, key players in a range of neurological and psychiatric disorders.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationships (SAR) of dichlorobenzylpiperidine analogs. We will delve into the causality behind experimental design, provide detailed protocols for synthesis and evaluation, and visualize the intricate signaling pathways these compounds modulate. Our aim is to equip researchers with the knowledge to rationally design and develop novel dichlorobenzylpiperidine-based therapeutics with enhanced potency and selectivity.

Introduction: The Significance of the Dichlorobenzylpiperidine Moiety in Sigma Receptor Targeting

The sigma-1 (σ₁) and sigma-2 (σ₂) receptors, once misclassified as opioid receptors, are now recognized as distinct and important therapeutic targets.[2] The σ₁ receptor, in particular, is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity.[3] Its involvement in conditions such as Alzheimer's disease, neuropathic pain, and depression has spurred significant interest in the development of selective ligands.[4]

The N-benzylpiperidine scaffold has emerged as a privileged structure for targeting sigma receptors. The basic nitrogen of the piperidine ring is a key pharmacophoric element, likely forming an ionic interaction with a conserved acidic residue within the receptor binding pocket. The benzyl group provides a crucial hydrophobic interaction, further enhancing binding affinity. The introduction of dichloro-substituents on the benzyl ring offers a powerful means to modulate the electronic and steric properties of the ligand, thereby fine-tuning its affinity and selectivity for σ₁ and σ₂ receptors. Understanding the intricate interplay between the substitution pattern of the dichlorobenzyl group and the resulting biological activity is paramount for the rational design of next-generation sigma receptor modulators.

Structure-Activity Relationships of Dichlorobenzylpiperidine Analogs at Sigma Receptors

The biological activity of dichlorobenzylpiperidine analogs is exquisitely sensitive to the substitution pattern on the benzyl ring and modifications to the piperidine core. The following sections dissect these relationships to provide a framework for rational drug design.

Impact of Dichloro-Substitution on the Benzyl Ring

The position of the chlorine atoms on the benzyl ring significantly influences binding affinity and selectivity for σ₁ and σ₂ receptors. While a comprehensive SAR table for a complete matrix of dichlorobenzylpiperidine analogs is not available in a single source, analysis of existing data allows for the deduction of key trends.

Table 1: Structure-Activity Relationship of Dichlorobenzylpiperidine Analogs and Related Compounds at Sigma-1 and Sigma-2 Receptors

| Compound ID | R (Substitution on Benzyl Ring) | Piperidine Modification | Ki (σ₁) [nM] | Ki (σ₂) [nM] | Selectivity (σ₁/σ₂) | Reference |

| 1 | 2,4-dichloro | Unsubstituted | 1.5 | 33.9 | 22.6 | [5] |

| 2 | 3,4-dichloro | Unsubstituted | 8.32 | 7.62 | 0.92 | [6] |

| 3 | 4-chloro | Unsubstituted | 6.27 | 7.71 | 1.23 | [6] |

| 4 | 3-chloro | Unsubstituted | Not Reported | Not Reported | Not Reported | [7] |

| 5 | 2,4-dichloro | 4-aminopiperidine | Not Reported | Not Reported | Not Reported | [8] |

| 6 | 4-bromo | 4-aminopiperidine | Not Reported | Not Reported | Not Reported | [8] |

| 7 | 4-chloro | 4-aminopiperidine | Not Reported | Not Reported | Not Reported | [8] |

| 8 | 3-chloro | 4-aminopiperidine | Not Reported | Not Reported | Not Reported | [8] |

| 9 | 2,4-dichloro (phenyl of oxadiazole) | 1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine | Excellent Affinity | Selective for σ₁ | High | [9] |

Key Insights from SAR Data:

-

Positional Isomerism is Critical: The shift from a 2,4-dichloro substitution (Compound 1 ) to a 3,4-dichloro substitution (Compound 2 ) dramatically alters the selectivity profile. Compound 1 shows a clear preference for the σ₁ receptor, while Compound 2 exhibits nearly equal affinity for both σ₁ and σ₂ receptors.[5][6] This highlights the sensitivity of the receptor binding pocket to the spatial arrangement of the chlorine atoms.

-

Monosubstitution vs. Disubstitution: Comparing the 4-chloro analog (Compound 3 ) with the 3,4-dichloro analog (Compound 2 ) suggests that the addition of a second chlorine atom in the 3-position can slightly enhance affinity for both receptors, but at the cost of σ₁ selectivity.[6]

-

Exploration of the Piperidine Moiety: The synthesis of analogs with modifications to the piperidine ring, such as the introduction of an amino group at the 4-position (Compounds 5-8 ), indicates that this position is a viable point for further derivatization to potentially enhance potency or introduce additional pharmacophoric features.[8]

-

Beyond the Benzyl Group: The high affinity of compound 9 , where the dichlorophenyl group is part of a larger heterocyclic system, demonstrates that the dichlorobenzylpiperidine scaffold can be incorporated into more complex molecules while retaining potent sigma receptor activity.[9]

The Role of the Piperidine Nitrogen

The basicity of the piperidine nitrogen is a crucial determinant of sigma receptor binding. It is widely accepted that this nitrogen is protonated at physiological pH and forms a key electrostatic interaction with an acidic amino acid residue, such as glutamate or aspartate, within the binding site of the sigma receptor. Alterations that significantly reduce the pKa of this nitrogen are generally detrimental to binding affinity.

Experimental Protocols

The synthesis and evaluation of dichlorobenzylpiperidine analogs require robust and reproducible experimental methodologies. The following protocols provide a detailed guide for key experimental workflows.

Synthesis of Dichlorobenzylpiperidine Analogs

A common and effective method for the synthesis of N-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with the corresponding benzyl halide.[10]

Protocol 1: Synthesis of 1-(2,4-Dichlorobenzyl)piperidine

-

Materials:

-

Piperidine

-

2,4-Dichlorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add 2,4-dichlorobenzyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Workflow for the Synthesis of 1-(2,4-Dichlorobenzyl)piperidine

Caption: Synthetic workflow for 1-(2,4-Dichlorobenzyl)piperidine.

Biological Evaluation: Sigma Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following protocol outlines the general procedure for a competitive inhibition binding assay for sigma-1 and sigma-2 receptors.

Protocol 2: Competitive Radioligand Binding Assay for Sigma Receptors

-

Materials and Reagents:

-

Membrane Preparation: Guinea pig brain for σ₁ receptors, rat liver for σ₂ receptors.

-

Radioligand: -Pentazocine for σ₁ receptors; [³H]DTG (1,3-di-o-tolyl-guanidine) for σ₂ receptors.

-

Masking Agent (for σ₂ assay): (+)-Pentazocine to block σ₁ receptor binding.

-

Non-specific Binding Control: Haloperidol.

-

Test Compounds: Dichlorobenzylpiperidine analogs at various concentrations.

-

Assay Buffer: Tris-HCl buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the appropriate tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or varying concentrations of the test compound. For the σ₂ assay, include (+)-pentazocine in all wells to mask σ₁ binding.

-

Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

-

Experimental Workflow for Sigma Receptor Binding Assay

Caption: Workflow for determining sigma receptor binding affinity.

Signaling Pathways and Mechanism of Action

Dichlorobenzylpiperidine analogs exert their effects by modulating the activity of sigma receptors, which in turn influence a cascade of downstream signaling events. The σ₁ receptor, in its role as a molecular chaperone, interacts with and modulates the function of numerous proteins, including ion channels, G-protein coupled receptors, and enzymes.

Sigma-1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of a σ₁ receptor agonist.

Upon binding of an agonist, such as a dichlorobenzylpiperidine analog, the σ₁ receptor can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other subcellular locations. One of its key functions is the modulation of the inositol trisphosphate (IP₃) receptor, which leads to the regulation of intracellular calcium release from the endoplasmic reticulum. This modulation of calcium homeostasis can have profound effects on neuronal excitability, synaptic plasticity, and cell survival, underlying the therapeutic potential of these compounds in neurological disorders.

Conclusion and Future Directions

The dichlorobenzylpiperidine scaffold represents a versatile and potent platform for the development of novel sigma receptor modulators. The structure-activity relationships discussed in this guide underscore the critical importance of the dichlorination pattern on the benzyl ring for achieving high affinity and selectivity. The detailed experimental protocols provided herein offer a practical foundation for the synthesis and evaluation of new analogs.

Future research in this area should focus on a more systematic exploration of the SAR of dichlorobenzylpiperidine analogs, including the synthesis and testing of a comprehensive matrix of positional isomers and the introduction of a wider range of substituents on the piperidine ring. Furthermore, a deeper understanding of the functional consequences of σ₁ versus σ₂ receptor modulation by these compounds will be crucial for translating their promising in vitro profiles into clinically effective therapeutics. The continued investigation of dichlorobenzylpiperidine analogs holds significant promise for the development of novel treatments for a host of challenging neurological and psychiatric conditions.

References

-

Synthesis and Biological Evaluation of Sigma-1 (σ1) Receptor Ligands Based on Phenyl-1,2,4-oxadiazole Derivatives. Chem Biodivers. 2019 Mar;16(3):e1800599. Available from: [Link]

-

Structure-Activity Relationship within a new series of σ1 and σ2 receptor ligands: identification of a novel σ2R. IRIS Unimore. Available from: [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2023 Jul 21;28(14):5582. Available from: [Link]

-

Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. 2011. Available from: [Link]

- Method for preparing 4-Boc-aminopiperidine. Google Patents.

-

Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Pol Pharm. 2012 May-Jun;69(3):449-55. Available from: [Link]

-

Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. Eur J Med Chem. 2022 May 5:235:114310. Available from: [Link]

-

Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorg Med Chem. 2005 Dec 15;13(24):6795-802. Available from: [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

-

Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air. 2023 May 8. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Sci Rep. 2023 Nov 20;13(1):20265. Available from: [Link]

-

Scouting new sigma receptor ligands. AIR Unimi. 2023 Oct 25. Available from: [Link]

-

SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS A Dissertation Presented to the: Chemistry. Semantic Scholar. Available from: [Link]

-

Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. ResearchGate. Available from: [Link]

-

Novel sigma receptor ligands: synthesis and biological profile. J Med Chem. 2007 Mar 8;50(5):1139-48. Available from: [Link]

-

Piperidinyltetralin sigma ligands. J Med Chem. 1994 Sep 30;37(20):3371-80. Available from: [Link]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available from: [Link]

-

QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. Int J Mol Sci. 2022 Oct 21;23(20):12660. Available from: [Link]

-

Structure Activity Relationships. Drug Design Org. Available from: [Link]

-

Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Front Pharmacol. 2023;14:1169084. Available from: [Link]

-

1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Curr Top Med Chem. 2008;8(10):859-75. Available from: [Link]

-

Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. J Med Chem. 2020 Sep 24;63(18):10427-10440. Available from: [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available from: [Link]

Sources

- 1. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma Receptors [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidinyltetralin sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unimore.it [iris.unimore.it]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Sigma-1 (σ1 ) Receptor Ligands Based on Phenyl-1,2,4-oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Robust HPLC-UV Method for Purity Analysis of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-(3,4-Dichlorobenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity and sensitivity for the analyte and its potential process-related impurities. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering comprehensive guidance on method parameters, sample preparation, system suitability, and data analysis, grounded in established chromatographic principles and regulatory expectations.

Introduction and Scientific Rationale

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a precise and accurate analytical method for its quality control is indispensable.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this application due to its high resolving power, sensitivity, and quantitative accuracy.[2] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating compounds based on their hydrophobicity.[3][4] The analyte, containing a non-polar dichlorobenzyl group and a polar piperidine ring, is well-retained on a non-polar stationary phase like octadecylsilane (C18).

The primary challenge in analyzing basic compounds like piperidine derivatives is poor peak shape (tailing) caused by secondary interactions with residual silanols on the silica-based column packing. This method mitigates this issue by employing an acidic mobile phase. The low pH ensures the piperidine nitrogen is consistently protonated, minimizing these unwanted interactions and resulting in sharp, symmetrical peaks essential for accurate quantification. The dichlorobenzyl moiety provides a strong chromophore, allowing for sensitive detection using a standard UV detector.

Experimental Workflow Overview

The entire process, from preparation to final analysis, follows a systematic and self-validating workflow to ensure data integrity.

Caption: HPLC Purity Analysis Workflow.

Materials and Instrumentation

Reagents and Chemicals

-

Reference Standard: this compound (Purity ≥ 99.5%).

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: Ultrapure, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).

-

Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

-

Methanol: HPLC grade (for cleaning and initial sample dissolution if needed).

Instrumentation

-